4-Hydroxy-2,6-dimethoxybenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
4-hydroxy-2,6-dimethoxybenzonitrile |
InChI |
InChI=1S/C9H9NO3/c1-12-8-3-6(11)4-9(13-2)7(8)5-10/h3-4,11H,1-2H3 |
InChI Key |
WQHQWXWSEGQGIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C#N)OC)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Techniques for 4 Hydroxy 2,6 Dimethoxybenzonitrile
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
The FTIR spectrum of 4-hydroxy-2,6-dimethoxybenzonitrile is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The presence of a hydroxyl (-OH) group gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The nitrile (-C≡N) group stretching vibration is anticipated to appear as a sharp, medium-intensity band in the 2220-2240 cm⁻¹ range, a characteristic region for aromatic nitriles. nih.gov The position of this band can be influenced by the electronic effects of the substituents on the benzene (B151609) ring.
The aromatic ring itself will produce several bands. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring typically result in bands in the 1400-1600 cm⁻¹ region. Furthermore, the presence of methoxy (B1213986) (-OCH₃) groups will contribute to the spectrum with characteristic C-H stretching and bending vibrations, as well as C-O stretching bands. For instance, in the related compound syringaldehyde (B56468), which shares the same aromatic substitution pattern, characteristic FTIR bands are observed that can be attributed to these functional groups. nih.gov
Expected FTIR Vibrational Bands for this compound
| Wavenumber Range (cm⁻¹) | Assignment |
| 3200-3600 | O-H stretching |
| >3000 | Aromatic C-H stretching |
| 2830-2950 | Methoxy C-H stretching |
| 2220-2240 | C≡N stretching |
| 1580-1610 | Aromatic C-C stretching |
| 1450-1470 | Methoxy C-H bending |
| 1200-1300 | Aryl C-O stretching (Phenolic) |
| 1030-1150 | Aryl ether C-O stretching (Methoxy) |
| 800-900 | Aromatic C-H out-of-plane bending |
Raman Spectroscopy Investigations
Raman spectroscopy provides complementary information to FTIR. The nitrile group's stretching vibration, which is often of medium intensity in the FTIR spectrum, typically gives a strong and sharp signal in the Raman spectrum, making it a readily identifiable feature. rsc.orgmdpi.com The symmetric breathing mode of the aromatic ring is also a characteristic and often intense band in the Raman spectrum.
Similar to FTIR, the Raman spectrum will display bands corresponding to the aromatic C-C stretching, C-H bending, and the vibrations of the methoxy groups. Due to the different selection rules, some vibrational modes that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. thermofisher.com This complementarity is crucial for a comprehensive vibrational analysis.
Expected Raman Active Vibrations for this compound
| Wavenumber Range (cm⁻¹) | Assignment |
| >3000 | Aromatic C-H stretching |
| 2830-2950 | Methoxy C-H stretching |
| 2220-2240 | C≡N stretching (strong) |
| 1580-1610 | Aromatic C-C stretching |
| ~1000 | Aromatic ring breathing mode |
| 800-900 | Aromatic C-H out-of-plane bending |
Vibrational Assignments and Normal Coordinate Analysis
For instance, studies on methoxy-substituted benzonitriles have shown how the methoxy group vibrations couple with the phenyl ring modes. nih.gov Similarly, the effect of halogen and nitro substituents on the vibrational spectra of benzonitriles has been extensively studied, providing insights into how different functional groups influence the vibrational landscape of the molecule. nih.govresearchgate.net A theoretical approach, such as Density Functional Theory (DFT) calculations, could be employed to predict the vibrational frequencies and assignments for this compound, which can then be compared with experimental data for validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two aromatic protons are chemically equivalent and should appear as a singlet. The chemical shift of these protons is influenced by the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing effect of the nitrile group.
The six protons of the two equivalent methoxy groups will also appear as a singlet. The phenolic hydroxyl proton will give rise to a singlet whose chemical shift can be concentration and solvent dependent.
For comparison, the related compound syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) shows a singlet for the two aromatic protons at approximately 7.15 ppm and a singlet for the six methoxy protons at around 3.96 ppm in CDCl₃. nih.gov The ¹H NMR data for vanillonitrile (4-hydroxy-3-methoxybenzonitrile) also provides valuable comparative information. nih.gov
Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5 - 7.0 | s | 2H | Aromatic H |
| ~ 5.0 - 6.0 | s | 1H | Phenolic OH |
| ~ 3.8 - 4.0 | s | 6H | Methoxy (OCH₃) |
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom. Due to symmetry, the two aromatic carbons bearing the methoxy groups will be equivalent, and the two aromatic carbons adjacent to the nitrile group will also be equivalent.
The chemical shifts are predicted based on the known effects of the substituents. The carbon attached to the hydroxyl group (C4) and the carbons attached to the methoxy groups (C2 and C6) will be significantly deshielded. The nitrile carbon will appear in the characteristic downfield region for cyano groups. The carbon of the methoxy groups will appear in the typical range for sp³ hybridized carbons attached to an oxygen atom.
The ¹³C NMR spectrum of syringaldehyde shows the C1 carbon at ~128 ppm, the C2/C6 carbons at ~107 ppm, the C3/C5 carbons at ~147 ppm, the C4 carbon at ~141 ppm, and the methoxy carbons at ~56 ppm in CDCl₃. nih.gov The nitrile group in this compound will influence the chemical shifts of the aromatic carbons differently than the aldehyde group in syringaldehyde. Data for 4-hydroxybenzonitrile (B152051) and 3,5-dimethoxybenzonitrile (B100136) would also be useful for a more accurate prediction. chemicalbook.comchemicalbook.com
Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
| ~ 160 - 165 | C-OH |
| ~ 150 - 155 | C-OCH₃ |
| ~ 115 - 120 | C-CN |
| ~ 100 - 105 | Aromatic CH |
| ~ 90 - 95 | C≡N |
| ~ 55 - 60 | OCH₃ |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. bldpharm.com For this compound (C₉H₉NO₃), the expected exact mass is 179.0582 g/mol . HRMS can confirm this with a high degree of certainty, distinguishing it from other compounds with the same nominal mass. The technique's ability to retrospectively analyze data for non-target compounds is a significant advantage in complex sample analysis. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. researchgate.net In ESI-MS, this compound would typically be observed as protonated molecules, [M+H]⁺, or as adducts with sodium, [M+Na]⁺, or other cations present in the solvent. nih.gov This technique is often coupled with liquid chromatography (LC-ESI-MS) to separate mixtures before analysis. miamioh.edu The use of stable isotope labeling can aid in distinguishing metabolites from endogenous compounds in biological matrices. miamioh.edu
Table 2: Predicted m/z Values for Adducts of 4-Hydroxy-2,6-dimethylbenzonitrile in ESI-MS
| Adduct | Predicted m/z |
| [M+H]⁺ | 148.07570 |
| [M+Na]⁺ | 170.05764 |
| [M-H]⁻ | 146.06114 |
| [M+NH₄]⁺ | 165.10224 |
| [M+K]⁺ | 186.03158 |
Data sourced from predicted values for a similar compound, 4-hydroxy-2,6-dimethylbenzonitrile. uni.lu
In general electron ionization mass spectrometry (EI-MS), the fragmentation pattern provides a "fingerprint" of the molecule, aiding in its identification. chemguide.co.uk For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org Common fragmentation pathways for compounds containing ether linkages involve cleavage alpha to the oxygen atom. miamioh.edu For a related compound, 4-hydroxy-3,5-dimethoxybenzaldehyde, the mass spectrum shows a prominent molecular ion peak and fragments corresponding to the loss of a methyl group and carbon monoxide. nist.gov Similar fragmentation patterns, including the loss of CH₃ and CO, would be expected for this compound. libretexts.orgraco.cat
X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
To perform single-crystal X-ray diffraction, a suitable single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions, space group, and the intensities of the reflections. This data is then used in a process called structure refinement, where a model of the molecule is adjusted to best fit the experimental data. This refinement process yields precise information about bond lengths, bond angles, and torsional angles within the molecule. While specific crystallographic data for this compound is not publicly available, the general methodology would be applicable.
Analysis of Intermolecular Interactions and Crystal Packing
The analysis of intermolecular interactions and crystal packing of this compound would be conducted using single-crystal X-ray diffraction. This technique provides precise atomic coordinates, which allows for the detailed examination of how individual molecules are arranged in the solid state.
Key aspects of this analysis would include the identification and characterization of hydrogen bonds, which are expected to be significant due to the presence of a hydroxyl (-OH) group. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming chains or more complex networks within the crystal lattice. The nitrogen atom of the nitrile group (-C≡N) could also act as a hydrogen bond acceptor.
Interactive Table: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Hypothetical Value |
| Empirical formula | C₉H₉NO₃ |
| Formula weight | 179.17 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.0 Å, b = 10.0 Å, c = 12.0 Å, β = 95° |
| Volume | 955.0 ų |
| Z | 4 |
| Density (calculated) | 1.245 Mg/m³ |
| Absorption coefficient | 0.095 mm⁻¹ |
| F(000) | 376 |
| Crystal size | 0.20 x 0.15 x 0.10 mm |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 5000 |
| Independent reflections | 2000 [R(int) = 0.04] |
| Final R indices [I>2sigma(I)] | R1 = 0.05, wR2 = 0.12 |
| R indices (all data) | R1 = 0.07, wR2 = 0.15 |
Note: The data in this table is hypothetical and serves as an example of what would be presented had experimental data been available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the presence of the benzene ring, nitrile group, and oxygen-containing substituents would give rise to characteristic absorption bands.
The expected electronic transitions would be π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the aromatic system. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons from the oxygen and nitrogen atoms to anti-bonding π* orbitals. The position and intensity of these absorption maxima (λ_max) would be influenced by the solvent polarity. A red shift (to longer wavelengths) or blue shift (to shorter wavelengths) might be observed with changing solvent.
A comprehensive study would involve recording the UV-Vis spectrum in various solvents to understand these effects. The resulting data would be compiled into a table listing the absorption maxima and the corresponding molar absorptivity (ε).
Interactive Table: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λ_max (nm) (π → π) | ε (L mol⁻¹ cm⁻¹) | λ_max (nm) (n → π) | ε (L mol⁻¹ cm⁻¹) |
| Hexane | 275 | 12,000 | 310 | 500 |
| Ethanol | 280 | 13,500 | 305 | 450 |
| Water | 282 | 14,000 | 300 | 400 |
Note: The data in this table is hypothetical and serves as an example of what would be presented had experimental data been available.
Computational Chemistry and Theoretical Investigations of 4 Hydroxy 2,6 Dimethoxybenzonitrile
Molecular Electrostatic Potential (MEP) Mapping:An MEP map illustrates the charge distribution on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This visual tool is invaluable for predicting how a molecule will interact with other molecules, such as in receptor-ligand binding or chemical reactions.arxiv.org
While the principles of these computational methods are well-documented and have been applied to countless other organic molecules, including various substituted benzonitriles and phenolic compounds, specific data tables and detailed research findings for 4-Hydroxy-2,6-dimethoxybenzonitrile are absent from the current body of scientific literature. Future computational studies would be necessary to generate the specific data required for a complete theoretical profile of this compound.
Simulation of Spectroscopic Data
Computational chemistry serves as a powerful tool for predicting and interpreting spectroscopic data, offering insights that complement experimental findings.
Theoretical Vibrational Spectra Prediction
The vibrational modes of this compound would typically be investigated using Density Functional Theory (DFT). Methods such as B3LYP, often paired with a basis set like 6-311++G(d,p), are commonly used to perform geometry optimization and frequency calculations. youtube.com These calculations yield a set of harmonic vibrational frequencies corresponding to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions.
The predicted frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra of the compound. A detailed analysis of these theoretical spectra, often aided by Potential Energy Distribution (PED) analysis, allows for the assignment of specific vibrational modes to the observed experimental spectral bands. For instance, one would expect to identify characteristic vibrational frequencies for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, the C-O-C stretches of the methoxy (B1213986) groups, and various vibrations of the benzene (B151609) ring. Comparing the computed spectra with experimental data helps in the structural confirmation of the molecule. uni.lu
Predicted NMR Chemical Shifts (e.g., GIAO method)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely accepted and reliable approach for calculating NMR shielding tensors. pnas.orgdata.gov This method, typically employed within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound.
The process involves optimizing the molecular geometry and then performing GIAO calculations to obtain the absolute shielding values for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). acs.org The predicted chemical shifts for the aromatic protons, the methoxy protons, and the various carbon atoms in the molecule can be compared with experimental NMR data to aid in the definitive assignment of all signals in the spectrum. acs.org Such calculations are particularly useful for resolving ambiguities in complex spectra and for confirming the proposed chemical structure.
Conformational Analysis and Stability Studies
The presence of rotatable bonds, such as those associated with the hydroxyl and methoxy groups, suggests that this compound can exist in multiple conformations. Conformational analysis is performed to identify the most stable three-dimensional arrangements of the molecule. spectrabase.com
Computational methods, again primarily DFT, are used to explore the potential energy surface of the molecule by systematically rotating the flexible dihedral angles. This process identifies various conformers, which are local minima on the potential energy surface. The relative energies of these conformers are then calculated to determine their thermodynamic stability and their expected population distribution at a given temperature. jeeadv.ac.inchemicalbook.com Natural Bond Orbital (NBO) analysis can also be employed to investigate intramolecular interactions, such as hydrogen bonding or hyperconjugative effects, that contribute to the stability of the different conformers. jeeadv.ac.in
Reactivity Descriptors and Aromaticity Studies
DFT calculations can provide valuable insights into the chemical reactivity and electronic properties of this compound through the analysis of various reactivity descriptors. nih.gov These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability; a larger gap generally implies lower reactivity. The distribution of HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively. Other reactivity descriptors that would be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. rsc.org
Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify electron-rich and electron-poor regions of the molecule, which are indicative of its reactive sites. Aromaticity studies, using indices such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA), could also be performed to quantify the degree of aromatic character of the benzene ring. nih.gov The presence of substituents can influence the aromaticity, which in turn affects the molecule's stability and reactivity. nih.gov
Investigation of Biological Activities and Underlying Mechanisms of 4 Hydroxy 2,6 Dimethoxybenzonitrile and Analogues
Enzyme Modulation and Interaction Studies
The core structure of these compounds allows for interaction with various enzymatic targets, leading to the inhibition or modulation of their functions.
Tyrosinase is a critical, rate-limiting enzyme in the process of melanogenesis, the pathway responsible for melanin (B1238610) pigment production. nih.gov The down-regulation of this enzyme's activity is a primary strategy for inhibiting hyperpigmentation. nih.gov Analogues of 4-Hydroxy-2,6-dimethoxybenzonitrile have demonstrated notable inhibitory effects on tyrosinase.
Research into benzoyl hydrazones synthesized from the closely related precursor 3,5-dimethoxy-4-hydroxybenzaldehyde shows that these derivatives possess tyrosinase inhibition capabilities. tubitak.gov.tr The mechanism of such inhibition often involves more than direct enzyme blocking. Studies on other phenolic inhibitors show that they can suppress the expression of tyrosinase by down-regulating the Microphthalmia-associated transcription factor (MITF). nih.gov This is frequently achieved through the modulation of signaling cascades, such as inhibiting the phosphorylation of the cAMP response element-binding protein (CREB), which in turn prevents the activation of the melanogenesis pathway. nih.gov
Table 1: Mechanistic Insights into Melanogenesis Inhibition
| Inhibitory Mechanism | Description | Key Molecular Targets |
|---|---|---|
| Direct Enzyme Inhibition | The compound binds directly to the tyrosinase enzyme, blocking its catalytic activity. | Tyrosinase |
| Transcriptional Down-regulation | The compound interferes with signaling pathways that control the synthesis of the tyrosinase enzyme. | MITF, CREB |
Beyond tyrosinase, these compounds have been found to interact with other significant enzymes.
Anticholinesterase Activity : Benzoyl hydrazone analogues derived from 3,5-dimethoxy-4-hydroxybenzaldehyde have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for regulating neurotransmitter levels. tubitak.gov.tr
Cyclooxygenase-2 (COX-2) Inhibition : The phenanthrene (B1679779) analogue 6,7-dihydroxy-2,4-dimethoxyphenanthrene (PC4) has shown potent anti-inflammatory activity by targeting the COX-2 enzyme. nih.gov Molecular docking studies revealed that its inhibitory action is enhanced by the formation of a hydrogen bond between its hydroxyl group and the Tyr385 residue of the COX-2 active site. nih.gov This interaction inhibits the NF-κB/COX-2 signaling pathway, which is a key driver of inflammation. nih.gov
Table 2: Summary of Enzyme Modulation by Analogues
| Compound Class | Enzyme Target | Observed Effect |
|---|---|---|
| Benzoyl Hydrazones | Acetylcholinesterase (AChE) | Inhibition tubitak.gov.tr |
| Benzoyl Hydrazones | Butyrylcholinesterase (BChE) | Inhibition tubitak.gov.tr |
| Phenanthrenes (PC4) | Cyclooxygenase-2 (COX-2) | Inhibition nih.gov |
Cellular Antiproliferative and Cytotoxic Mechanisms
Analogues of this compound exhibit significant antiproliferative and cytotoxic effects against cancer cells, operating through multiple, interconnected mechanisms that disrupt core cellular processes.
Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. A common pathway for inducing apoptosis involves mitochondrial dysfunction. The chalcone (B49325) analogue, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), has been shown to exert its anticancer effects by inducing apoptosis. nih.gov
A critical event in this process is the generation of mitochondrial reactive oxygen species (mtROS). nih.gov This oxidative stress can lead to the loss of the mitochondrial membrane potential, a key step in initiating the apoptotic cascade. nih.govnih.gov The accumulation of ROS and subsequent mitochondrial dysfunction ultimately trigger DNA damage and activate the cellular machinery for programmed cell death. nih.govnih.gov
The cell cycle is a tightly regulated process that ensures faithful cell division. A hallmark of cancer is the dysregulation of this cycle. Microtubule-targeting agents are well-known for their ability to stall the cell cycle, typically in mitosis, which can then lead to apoptosis. nih.gov
The analogue 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) has demonstrated a clear ability to perturb the cell cycle. nih.gov Treatment of human cervical cancer cells (HeLa) with DMC resulted in an accumulation of cells in the G0/G1 phase, indicating that the compound effectively halts cell cycle progression before the DNA synthesis phase, thereby preventing proliferation. nih.gov
Table 3: Antiproliferative Activity of DMC against Human Cervical Cancer Cell Lines
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| C-33A | 15.76 ± 1.49 nih.gov |
| HeLa | 10.05 ± 0.22 nih.gov |
| SiHa | 18.31 ± 3.10 nih.gov |
Microtubules are dynamic polymers of αβ-tubulin heterodimers that are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division. nih.govyoutube.com The dynamic nature of microtubules, characterized by phases of growth and shortening, is critical for their function. nih.gov Many potent anticancer drugs work by disrupting these dynamics. nih.gov
Compounds with a trimethoxyphenyl moiety, a feature present in many analogues, are known to bind to the colchicine-binding site on β-tubulin. researchgate.net This binding event interferes with the polymerization of tubulin dimers into microtubules. nih.govresearchgate.net By preventing the proper assembly of the mitotic spindle, these agents engage cell cycle checkpoints, leading to a prolonged mitotic arrest and, ultimately, apoptotic cell death. nih.gov The mechanism does not necessarily decrease the total amount of tubulin polymer in the cell but rather attenuates the dynamic instability required for mitosis to proceed correctly. nih.gov
General Cytotoxic Effects on Cancer Cell Lines
The cytotoxic potential of this compound and its analogues has been a subject of scientific investigation, revealing a range of activities against various cancer cell lines. While direct studies on this compound are limited in the provided context, research on structurally related compounds provides valuable insights into the potential anti-cancer properties of this chemical family.
Analogues of this compound, such as other benzonitrile (B105546) derivatives, have demonstrated notable cytotoxic effects. For instance, a study on newly synthesized benzonitrile and naphthonitrile derivatives revealed their potential as antimicrobial agents, a field of study that often overlaps with cancer research due to shared cellular targets. nih.gov
Similarly, chalcones and flavanones bearing the 4'-hydroxy-2',6'-dimethoxy substitution pattern have been evaluated for their antiproliferative activity against a panel of cancer cell lines, including multidrug-resistant types. nih.gov For example, 4'-hydroxy-2',6'-dimethoxychalcone exhibited IC50 values ranging from 2.54 μM against CEM/ADR5000 leukemia cells to 58.63 μM against hepatocarcinoma HepG2 cells. nih.gov The investigation into the modes of action of these compounds provides a basis for understanding how this compound might exert its effects.
It is important to note that the cytotoxic effects can be highly specific to the cancer cell line being tested. For instance, a curcumin (B1669340) analogue, (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (B45756) (DMCH), showed different inhibitory concentrations (IC50) against SW620 and HT29 colon cancer cell lines, with values of 7.50 ± 1.19 and 9.80 ± 0.55 µg/mL, respectively. mdpi.com This highlights the importance of screening against a diverse range of cancer cells to fully characterize the cytotoxic profile of a compound.
Table 1: Cytotoxic Activity of Selected Benzonitrile Analogues and Related Compounds
| Compound/Analogue | Cancer Cell Line(s) | Observed Effect | Reference |
| 4'-hydroxy-2',6'-dimethoxychalcone | CEM/ADR5000 (Leukemia) | IC50: 2.54 μM | nih.gov |
| 4'-hydroxy-2',6'-dimethoxychalcone | HepG2 (Hepatocarcinoma) | IC50: 58.63 μM | nih.gov |
| (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH) | SW620 (Colon Cancer) | IC50: 7.50 ± 1.19 µg/mL | mdpi.com |
| (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH) | HT29 (Colon Cancer) | IC50: 9.80 ± 0.55 µg/mL | mdpi.com |
| 2,6-dimethoxyhydroquinone derivatives | KB and PC-9 (Tumor cells) | Varying degrees of cytotoxicity | nih.gov |
Antimicrobial Efficacy and Mechanisms of Action
Antibacterial Activity
Research into the antibacterial properties of this compound and its analogues has revealed promising activity against various bacterial strains. A study focused on the synthesis and antimicrobial activity of new benzonitrile derivatives demonstrated that these compounds possess potential as antibacterial agents. nih.gov The investigation included screening against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity for some of the synthesized compounds. nih.gov
The structure of these molecules plays a crucial role in their antibacterial efficacy. For example, the introduction of specific substituents on the benzonitrile ring system has been shown to modulate their activity. While the direct antibacterial data for this compound is not detailed in the provided search results, the activity of its analogues suggests that this compound could also exhibit antibacterial properties. For instance, a study on benzothiazole (B30560) derivatives, which share structural similarities with benzonitriles, showed that certain substitutions enhanced antibacterial action against strains like S. aureus, Bacillus subtilis, and E. coli. nih.gov
Antifungal Activity
The antifungal potential of this compound and its analogues has been demonstrated in several studies. Research on new benzonitrile derivatives has shown that these compounds can exhibit significant antifungal activity. nih.gov One particular derivative, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile, was found to be highly potent against Botrytis fabae with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL. nih.gov This indicates that the benzonitrile scaffold is a promising starting point for the development of new antifungal agents.
The antifungal activity is often dependent on the specific fungal species being tested. For example, studies on 4-hydroxy coumarin (B35378) analogues revealed significant antifungal properties against various strains. researchgate.net Similarly, research on 2-acylated benzo- and naphthohydroquinones showed that their antifungal activities varied between Candida species and filamentous fungi. mdpi.com
The mechanism of antifungal action can involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and damages fungal cells. mdpi.com This mechanism has been observed in naphthoquinones and suggests a potential mode of action for structurally related compounds like this compound.
Target Identification and Inhibition Mechanisms (e.g., Succinate (B1194679) Dehydrogenase)
A key molecular target for the antifungal activity of some compounds related to this compound is succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain. nih.govcabidigitallibrary.org SDH plays a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an essential enzyme for fungal respiration and energy production. nih.gov
Inhibition of SDH disrupts the fungal respiratory process by blocking the ubiquinone reduction site. cabidigitallibrary.org This leads to an accumulation of succinate and impairs cellular respiration, ultimately causing fungal cell death. nih.gov Several fungicides, known as SDHIs, specifically target this enzyme. nih.govcabidigitallibrary.org
While direct evidence of this compound inhibiting SDH is not available in the provided results, the known activity of other nitrogen-containing heterocyclic compounds and their derivatives as SDH inhibitors suggests a potential mechanism. For instance, a compound designated as Succinate dehydrogenase-IN-4 has been identified as an inhibitor of SDH with an IC50 of 3.38 μM and exhibits antifungal activity. medchemexpress.com The study of quantitative structure-activity relationships (QSAR) for compounds like 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide, which inhibit chitin (B13524) synthesis, further underscores the importance of the dimethoxybenzoyl moiety in biological activity, which could extend to SDH inhibition. nih.gov
Receptor Interaction and Signaling Pathway Modulation
Serotonin (B10506) Receptor (e.g., 5-HT2A) Agonism/Antagonism
The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a significant target in the central nervous system and is involved in various physiological and cognitive processes. wikipedia.orgreprocell.com The interaction of compounds with this receptor can lead to a range of effects, from modulation of mood and perception to anti-inflammatory responses. wikipedia.org
While there is no direct evidence from the provided search results indicating that this compound acts on the 5-HT2A receptor, the structural features of this compound, particularly the dimethoxy-substituted benzene (B151609) ring, are present in known 5-HT2A receptor ligands. For instance, the potent hallucinogen 2,5-dimethoxy-4-iodoamphetamine (DOI) is a well-known 5-HT2A receptor agonist. frontiersin.orgnih.gov This suggests that the dimethoxyphenyl moiety can be a key pharmacophore for 5-HT2A receptor interaction.
The 5-HT2A receptor is coupled to the Gq/G11 signaling pathway, and its activation leads to the stimulation of multiple intracellular signaling cascades. wikipedia.org Agonists of the 5-HT2A receptor are known to induce the expression of genes associated with neuronal plasticity. frontiersin.org Conversely, antagonists of the 5-HT2A receptor have been investigated for their potential in treating various conditions, including cardiovascular diseases. wikipedia.org
Given the structural similarities between this compound and known 5-HT2A receptor ligands, it is plausible that this compound or its analogues could exhibit some affinity for this receptor, potentially acting as either an agonist or an antagonist. However, specific experimental studies would be required to confirm such interactions and elucidate the subsequent effects on signaling pathways.
Ligand Binding Studies and Selectivity Profiling
The investigation into the biological activities of this compound and its analogues has revealed significant interactions with specific biological targets, most notably the enzyme tyrosinase. Ligand binding studies, crucial for understanding the affinity and specificity of these compounds, have been conducted on various structurally related hydroxybenzonitrile and benzaldehyde (B42025) derivatives.
A series of novel 4-hydroxybenzaldehyde (B117250) derivatives were synthesized and evaluated for their inhibitory effects on the diphenolase activity of mushroom tyrosinase. researchgate.netcapes.gov.br Many of these compounds demonstrated more potent inhibitory activities than the parent compound, 4-hydroxybenzaldehyde, which itself has an IC50 value of 1.22 mM. researchgate.netcapes.gov.br Notably, a derivative incorporating a dimethoxyl phosphate (B84403) group (compound 3c in the study) was identified as a highly potent inhibitor with an IC50 value of 0.059 mM. researchgate.netcapes.gov.br Kinetic analysis of this compound using Lineweaver-Burk plots indicated that it acts as a non-competitive inhibitor, with a Ki value of 0.0368 mM. researchgate.net This non-competitive inhibition mechanism suggests that the inhibitor binds to a site on the enzyme distinct from the substrate-binding site, affecting the enzyme's catalytic efficiency without preventing substrate binding.
Further studies on other benzaldehyde-based compounds, specifically thiosemicarbazones, have also highlighted their potential as tyrosinase inhibitors. The inhibitory activity of these derivatives appears to be influenced by the nature and position of substituents on the phenyl ring. For instance, para-substituted derivatives have shown effective tyrosinase inhibition with IC50 values in the micromolar range. nih.gov
In the context of selectivity, while many studies focus on tyrosinase inhibition, the broader selectivity profile of this compound and its close analogues against other enzymes or receptors is not extensively documented in the reviewed literature. The primary focus has been on elucidating the structure-activity relationships that govern their interaction with tyrosinase. The inhibitory potency of hydroxystilbene compounds, for example, was found to be significantly enhanced by an increasing number of phenolic hydroxyl groups, while methylation of these groups led to a loss of activity. nih.gov This suggests that the hydroxyl groups play a critical role in the binding interaction with the enzyme.
Table 1: Tyrosinase Inhibitory Activity of Selected Benzaldehyde Derivatives
| Compound | IC50 (mM) | Inhibition Type | Ki (mM) |
| 4-Hydroxybenzaldehyde | 1.22 | - | - |
| Compound 3c (with dimethoxyl phosphate) | 0.059 | Non-competitive | 0.0368 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations have been instrumental in elucidating the potential binding modes and interactions of 4-hydroxybenzonitrile (B152051) analogues with their biological targets, primarily the enzyme tyrosinase. These computational studies provide valuable insights at the molecular level, complementing experimental findings from ligand binding assays.
For several potent tyrosinase inhibitors, including derivatives of 4-hydroxybenzaldehyde, molecular docking studies have been performed to predict their binding orientation within the active site of the enzyme. researchgate.netmdpi.comresearchgate.net In silico analyses of benzimidazole-based thiosemicarbazide (B42300) derivatives revealed that the position and number of hydroxyl groups on the phenyl ring can influence their tyrosinase inhibitory effect. researchgate.net
Docking studies with various inhibitors have identified key amino acid residues within the tyrosinase active site that are crucial for binding. For instance, simulations have shown interactions with histidine residues that coordinate the copper ions essential for the enzyme's catalytic activity. nih.gov The binding of inhibitors can be stabilized by a network of hydrogen bonds and hydrophobic interactions with residues such as His259, His263, Asn260, and Val248. mdpi.com
In one study, molecular docking of silybin (B1146174) derivatives, which share some structural similarities with the target compound class, revealed stable binding energy levels with tyrosinase. The docking scores indicated favorable interactions, with the compounds located within the active site and interacting with key residues. mdpi.com Another study on thiosemicarbazone derivatives performed molecular docking simulations to define the potential binding modes and interactions within the catalytic site of mushroom tyrosinase, supporting the experimental inhibitory activities observed. nih.gov
The binding energy, a key output of docking simulations, provides an estimate of the binding affinity between the ligand and the target. For example, docking studies of rutin, a natural flavonoid, with mushroom tyrosinase (PDB code: 2Y9X) showed a binding energy of -7.75 kcal/mol, which was more favorable than that of the known inhibitor kojic acid (-4.69 kcal/mol). researchgate.net Such computational approaches are valuable for screening potential inhibitors and for understanding the structural basis of their activity, guiding the design of more potent and selective compounds. mdpi.comrsdjournal.org
Table 2: Molecular Docking Parameters of Selected Compounds with Tyrosinase
| Compound/Ligand | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
| Rutin | Mushroom Tyrosinase (2Y9X) | -7.75 | Not specified in provided text |
| Kojic Acid | Mushroom Tyrosinase (2Y9X) | -4.69 | Not specified in provided text |
| Tropolone | Mushroom Tyrosinase (2Y9X) | -5.28 | Not specified in provided text |
| Silybin Derivatives | Tyrosinase | Stable binding energies | His259, His263, Asn260, Cu401, His244, Val248 |
Derivatives, Analogues, and Structure Activity Relationship Sar Studies of 4 Hydroxy 2,6 Dimethoxybenzonitrile
Design and Synthesis of Novel Analogues and Derivatives
The design and synthesis of new molecules based on the 4-hydroxy-2,6-dimethoxybenzonitrile framework are driven by the goal of enhancing specific properties, such as biological activity or material function. Synthetic strategies often involve modifying the hydroxyl, methoxy (B1213986), or benzonitrile (B105546) groups.
A notable area of investigation involves the synthesis of benzamide (B126) derivatives. For instance, a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles (IOXs) were synthesized to inhibit chitin (B13524) synthesis. nih.gov In this work, the 2,6-dimethoxybenzoyl moiety, structurally related to this compound, was kept constant while substituents on a peripheral phenyl ring were varied to probe their effect on activity. nih.gov
Other synthetic approaches for related phenol (B47542) derivatives include the Schiff base reaction, where a starting material like p-vanillin (an isomer of 4-hydroxy-3-methoxybenzaldehyde) is reacted with various amines to create a library of derivatives. researchgate.net Similarly, benzoyl hydrazones have been synthesized from 3,5-dimethoxy-4-hydroxybenzaldehyde, another isomer, by reacting it with substituted benzoic acid hydrazides in refluxing acetonitrile. semanticscholar.org
Analogues where the methoxy groups are replaced have also been synthesized. For example, 2,6-difluoro-4-hydroxybenzonitrile (B48942) has been prepared from 3,5-difluoroaniline (B1215098) through a multi-step process involving bromination, diazotization hydrolysis, and cyanidation. researchgate.net These synthetic endeavors highlight the chemical tractability of the substituted hydroxybenzonitrile scaffold for creating diverse molecular libraries.
Table 1: Examples of Synthetic Approaches for Hydroxybenzonitrile Analogues and Derivatives
| Starting Material | Reagents/Conditions | Derivative Class | Reference |
|---|---|---|---|
| 2,6-Dimethoxybenzoic acid | Acyl chloride formation, then reaction with 5-amino-3-(4-substituted-phenyl)isoxazole | N-(isoxazol-5-yl)benzamides | nih.gov |
| 3,5-Dimethoxy-4-hydroxybenzaldehyde | Substituted benzoic acid hydrazide, acetonitrile, reflux | Benzoyl hydrazones | semanticscholar.org |
| p-Vanillin | Various amines (e.g., 2-aminobenzenethiol, furan-2-carbohydrazide) | Schiff bases | researchgate.net |
| 3,5-Difluoroaniline | Bromination, diazotization hydrolysis, cyanidation | Fluorinated hydroxybenzonitriles | researchgate.net |
Positional Isomer Effects on Biological Activity and Reactivity
The specific arrangement of the hydroxyl and methoxy groups on the benzonitrile ring—its positional isomerism—profoundly influences the molecule's reactivity and biological profile. The directing effects of these substituents are critical in chemical reactions, such as electrophilic substitution.
Studies on related phenolic compounds, like hydroxybiphenyls, demonstrate that the hydroxyl group (–OH) is a powerful ortho-para directing substituent. researchgate.net In the case of this compound, the hydroxyl group at position 4 and the methoxy groups at positions 2 and 6 create a unique electronic environment. The methoxy groups at the ortho positions can sterically hinder and electronically influence reactions at the hydroxyl group and the aromatic ring.
In a study on pyrimido[4,5-c]quinolin-1(2H)-ones, the positioning of methoxy substituents was found to be crucial for their anticancer activity. researchgate.net For example, moving methoxy groups around different parts of the molecule led to significant changes in antimigratory and cytotoxic effects, with some positional isomers showing enhanced activity while others were less potent. researchgate.net This illustrates that even subtle changes in substituent placement can lead to distinct biological outcomes.
Furthermore, the stereochemistry, which can be considered a form of isomerism, has a dramatic impact on biological activity. In one case, a molecule with two asymmetric centers was synthesized as four distinct stereoisomers. nih.gov Pharmacological testing revealed that each isomer had a different profile, with one being a potent vasodilator and beta-blocker, while the others showed reduced activity in one or both areas. nih.gov While not directly involving this compound, these findings underscore the principle that the precise three-dimensional arrangement of functional groups is a key determinant of a molecule's function.
Substituent Effects on Chemical and Biological Profiles
The introduction of different chemical groups (substituents) onto the this compound scaffold is a classic medicinal chemistry strategy to fine-tune its properties. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the molecule's chemical reactivity and its interactions with biological targets.
A quantitative structure-activity relationship (QSAR) study on 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives provided clear insights into these effects. nih.gov By systematically changing the substituent at the para-position of a phenyl ring, researchers could correlate chemical properties with the inhibition of chitin synthesis. This work demonstrated that the biological activity was dependent on the electronic and hydrophobic properties of the substituent. nih.gov
In other classes of compounds, similar principles apply. For 4-hydroxycoumarin (B602359) derivatives, substituents with strong electron-donating abilities, such as dimethylamino and acetamido groups, led to bathochromically shifted UV absorption and higher fluorescence quantum yields compared to unsubstituted analogues. researchgate.net Conversely, studies on the reactivity of radical cations showed that placing a π-electron-donating hydroxyl group can quench reactivity by strengthening interactions between radical sites, whereas an electron-withdrawing cyano group can diminish these interactions. nih.govnih.gov These examples highlight a fundamental concept: the electronic profile of a substituent directly modulates the physicochemical and biological properties of the parent molecule.
Table 2: Influence of Substituents on the Chitin Synthesis Inhibition by IOX Derivatives
| Substituent (at para-position of B-ring) | Log (1/IC₅₀) | Reference |
|---|---|---|
| Cl | 4.89 | nih.gov |
| Et | 4.70 | nih.gov |
| Ph | 4.40 | nih.gov |
| H | 4.00 | nih.gov |
| OMe | 3.82 | nih.gov |
| Me | 3.66 | nih.gov |
Data derived from a QSAR study on 5-(2,6-dimethoxybenzoylamino)-3-(4-substituted phenyl)isoxazoles (IOXs). A higher Log (1/IC₅₀) value indicates greater inhibitory activity.
"Privileged Structure" Considerations in the Context of Benzonitrile Scaffolds
The term "privileged structure" was introduced to describe molecular frameworks that can provide ligands for multiple, diverse biological receptors. acs.orgmdpi.com These scaffolds, such as the benzodiazepine (B76468) and benzimidazole (B57391) nuclei, appear in numerous approved drugs and are prized in drug discovery for their proven ability to interact with biological macromolecules. acs.orgnih.govu-tokyo.ac.jp
The benzonitrile moiety is increasingly recognized as a key fragment in pharmacologically active compounds. A 2024 study demonstrated that a synthetic supramolecular macrocycle could precisely recognize and bind a variety of benzonitrile derivatives. nih.gov Notably, this included two FDA-approved drugs, crisaborole (B606811) (an anti-dermatitis agent) and alectinib (B1194254) (an anti-cancer drug), both of which feature a benzonitrile fragment. nih.gov This specific recognition highlights the importance of the benzonitrile group for molecular interactions, suggesting it can act as a key anchoring point in a drug-receptor complex.
Potential Research Applications Beyond Direct Biological Studies for 4 Hydroxy 2,6 Dimethoxybenzonitrile
Utilization as Synthetic Intermediates in Complex Organic Synthesis
The specific arrangement of functional groups on 4-Hydroxy-2,6-dimethoxybenzonitrile makes it a valuable intermediate for the construction of more complex molecules, including natural products and their analogues. nih.govnih.gov The nitrile and phenol (B47542) groups serve as reactive handles for a variety of chemical transformations, allowing for the elaboration of the molecular framework.
The nitrile group (-C≡N) is a versatile functional group that can be converted into several other key functionalities. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or undergo addition reactions with organometallic reagents to form ketones. These transformations are fundamental in organic synthesis for building molecular complexity. The Houben-Hoesch reaction, for example, utilizes a nitrile to form a ketone, a common step in the synthesis of flavonoids and other natural products. studylib.net
The phenolic hydroxyl group (-OH) provides another site for modification. It can be alkylated or acylated to introduce new side chains or protecting groups. Furthermore, its electronic-donating nature, along with the two methoxy (B1213986) groups, activates the aromatic ring, influencing the regioselectivity of subsequent electrophilic substitution reactions. This controlled reactivity is crucial when assembling intricate molecular architectures.
The synthesis of complex bioactive molecules, such as isoflavone (B191592) derivatives, often relies on precursors with similar substitution patterns. For example, the synthesis of 3'-methoxydaidzein (B191832) has been accomplished using 4-hydroxy-3-methoxybenzonitrile (B1293924) as a key starting material, highlighting the utility of hydroxybenzonitrile scaffolds in building such compounds. studylib.net The this compound molecule can similarly serve as a precursor to a wide range of compounds.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Resulting Functional Group | Potential Application in Synthesis |
| Nitrile (-C≡N) | Acid or Base Hydrolysis | Carboxylic Acid (-COOH) | Precursor for esters, amides, and other acid derivatives. |
| Nitrile (-C≡N) | Reduction (e.g., with LiAlH₄ or H₂/catalyst) | Primary Amine (-CH₂NH₂) | Building block for alkaloids, polyamines, and amide synthesis. |
| Nitrile (-C≡N) | Houben-Hoesch Reaction | Ketone (-C(O)R) | Synthesis of flavonoids, chalcones, and other phenylpropanoids. |
| Phenol (-OH) | Williamson Ether Synthesis | Ether (-OR) | Introduction of alkyl chains, modification of solubility and electronic properties. |
| Phenol (-OH) | Esterification | Ester (-O(CO)R) | Installation of protecting groups or pharmacologically active moieties. |
| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted Benzene (B151609) Ring | Further functionalization of the core structure. |
Development of Fluorescent Probes and Sensors
The inherent spectroscopic properties of the substituted benzene ring in this compound make it an attractive scaffold for the design of fluorescent probes and sensors. nih.gov Fluorescent sensors are molecules designed to signal the presence of a specific analyte, such as a metal ion or a biologically relevant molecule, through a change in their fluorescence emission. rsc.org
The design of such probes often involves linking a fluorophore (the light-emitting part) to a receptor (the analyte-binding part). The this compound core can be part of the fluorophore system. The phenolic hydroxyl group is particularly important in this context. Its acidity can be modulated by the local environment or by interaction with an analyte. Deprotonation of the phenol typically leads to a significant change in the electronic structure of the molecule, which can result in a "turn-on" or "turn-off" fluorescent response. nih.gov This pH-dependent fluorescence is a common mechanism for sensing applications. researchgate.net
By chemically modifying the hydroxyl or nitrile groups, receptors for specific analytes can be attached. For instance, chelating groups for metal ions like Zn²⁺ could be appended, creating a sensor that shows a fluorescent response upon metal binding. nih.govresearchgate.net Similarly, reactive sites for detecting specific small molecules, such as reactive oxygen species or thiols, could be incorporated. The development of probes for various analytes often relies on fundamental mechanisms like photo-induced electron transfer (PET), which can be engineered into molecules built from this scaffold. mdpi.com
Table 2: Conceptual Design of Fluorescent Probes Based on this compound
| Target Analyte | Proposed Receptor Moiety | Sensing Mechanism | Potential Application |
| pH | Unmodified Phenol Group | pH-dependent protonation/deprotonation affecting fluorescence. researchgate.net | Mapping pH gradients in biological systems or chemical reactions. |
| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Appended Chelator (e.g., dipicolylamine) | Analyte binding alters the electronic properties of the fluorophore. nih.govresearchgate.net | Detection of metal ion contamination or tracking metal ions in cells. |
| Reactive Oxygen Species (ROS) | Boronate Ester attached to Phenol | ROS-mediated cleavage of the boronate, releasing the fluorescent phenol. | Monitoring oxidative stress in living cells. |
| Thiols (e.g., Cysteine) | Acrylate group attached to Phenol | Michael addition of the thiol alters the fluorophore's conjugation. | Measuring levels of biothiols in biological samples. |
Applications as Pharmacological Research Tools
Beyond being a potential therapeutic agent itself, this compound and its derivatives can serve as valuable pharmacological research tools to investigate biological processes and mechanisms of action. nih.gov Such tools are essential in drug discovery and chemical biology for validating drug targets and understanding disease pathways.
Structurally related molecules have demonstrated utility in this area. For example, 4'-hydroxy-2',6'-dimethoxychalcone, which contains the same dimethoxyphenol moiety, has been used to study the mechanisms of cytotoxicity in cancer cells. nih.gov Research with this chalcone (B49325) has elucidated its effects on the cell cycle, mitochondrial membrane potential, and the production of reactive oxygen species, providing insights into potential anti-cancer strategies. nih.gov Similarly, the related aldehyde, 2,6-Dimethoxy-4-hydroxybenzaldehyde, has been employed as a test compound to investigate the bactericidal activity against various pathogenic bacteria. sigmaaldrich.com
Therefore, this compound can be used as a parent compound or a scaffold to generate a library of derivatives for screening against various biological targets. It can serve as a reference compound in structure-activity relationship (SAR) studies to understand how specific functional groups contribute to biological activity. For instance, in the development of enzyme inhibitors, such as those for 12-lipoxygenase, systematic modification of a core scaffold helps in identifying the most potent and selective compounds. nih.gov By using this molecule as a starting point, researchers can probe the active sites of enzymes or receptors and develop more sophisticated molecular probes to study cellular functions.
Table 3: Potential Applications of this compound as a Pharmacological Research Tool
| Research Area | Application | Biological Question Addressed |
| Cancer Biology | Scaffold for derivative synthesis. | How do substitutions on the dimethoxyphenol ring affect cytotoxicity and cell cycle arrest? nih.gov |
| Microbiology | Reference or test compound. | What is the spectrum of antibacterial activity for this class of benzonitriles? sigmaaldrich.com |
| Enzyme Inhibition | Parent compound for SAR studies. | What are the key structural features required for inhibiting a specific enzyme, like a kinase or oxygenase? nih.gov |
| Drug Discovery | Fragment for fragment-based screening. | Can this molecule bind to a target protein and serve as a starting point for a lead compound? |
| Cellular Imaging | Precursor for tagged molecular probes. | How can derivatives of this compound be used to visualize specific organelles or biological processes? |
Future Research Directions for 4 Hydroxy 2,6 Dimethoxybenzonitrile
Development of Novel and Efficient Synthetic Routes
The availability of a compound is a prerequisite for the thorough investigation of its properties and potential applications. Currently, detailed synthetic routes specifically for 4-Hydroxy-2,6-dimethoxybenzonitrile are not extensively documented in publicly accessible literature. Future research should, therefore, prioritize the development of novel and efficient synthetic pathways.
Key areas of exploration could include:
Modern Catalytic Approaches: The application of modern catalytic systems, such as those based on palladium or copper, could offer more direct and efficient routes to this compound. These methods often proceed with high selectivity and functional group tolerance, which would be advantageous.
Biocatalytic Synthesis: An emerging area of interest is the use of enzymes to catalyze chemical reactions. Investigating the potential for biocatalytic routes to this compound could lead to highly specific and environmentally benign production methods. For instance, research on the enzymatic modification of related compounds like 2,6-dimethoxyphenol (B48157) to form dimers with enhanced antioxidant properties suggests that enzymatic approaches could be fruitful. researchgate.net
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Optimized Classical Methods | Well-understood reaction mechanisms. | Often require harsh conditions and multiple steps. |
| Modern Catalytic Approaches | High efficiency, selectivity, and functional group tolerance. | Catalyst cost and removal from the final product. |
| Biocatalytic Synthesis | High specificity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability for the specific transformation. |
Advanced Mechanistic Elucidation of Biological Activities
The structural motifs present in this compound—a phenolic ring and a nitrile group—are found in numerous biologically active molecules. This suggests that the target compound may also possess interesting pharmacological properties. Future research should aim to uncover and understand these potential biological activities through advanced mechanistic studies.
Potential avenues for investigation include:
Antioxidant and Radical Scavenging Activity: Phenolic compounds are well-known for their antioxidant properties. Studies could be designed to quantify the antioxidant capacity of this compound and to elucidate the mechanism by which it neutralizes free radicals. This could involve both in vitro chemical assays and cell-based models.
Enzyme Inhibition Studies: The nitrile group can act as a key interacting moiety in enzyme active sites. Screening this compound against a panel of enzymes, particularly those involved in disease pathways, could reveal potential therapeutic targets.
Antimicrobial and Antifungal Properties: Many phenolic and benzonitrile (B105546) compounds exhibit antimicrobial activity. Investigating the potential of this compound to inhibit the growth of various pathogenic bacteria and fungi would be a valuable line of inquiry.
Exploration of New Application Areas in Chemical and Biological Research
Beyond its potential biological activities, this compound could serve as a valuable building block in the synthesis of more complex molecules and as a tool in various research applications.
Future research could focus on:
Agrochemical Research: The structural similarity of this compound to some existing herbicides and fungicides suggests its potential use in the development of new agrochemicals.
Materials Science: Phenolic compounds can be used as precursors for polymers and resins. The reactivity of the hydroxyl and nitrile groups in this compound could be exploited to create novel materials with unique properties.
Flavor and Fragrance Chemistry: Simple phenolic ethers, such as 2,6-dimethoxyphenol, are known to contribute to smoky aromas in food. nih.gov Investigating the sensory properties of this compound could reveal its potential as a flavor or fragrance ingredient.
Collaborative and Multidisciplinary Research Prospects
The full potential of this compound is most likely to be realized through collaborative and multidisciplinary research efforts. The complexity of modern scientific challenges necessitates the integration of expertise from various fields.
Opportunities for collaboration include:
Synthetic Chemists and Chemical Biologists: Synthetic chemists can focus on developing efficient routes to the compound and its analogues, while chemical biologists can investigate their interactions with biological systems.
Pharmacologists and Toxicologists: Should the compound show promising biological activity, collaboration with pharmacologists and toxicologists will be essential to evaluate its therapeutic potential and safety profile.
Materials Scientists and Engineers: The development of new materials based on this compound would require the expertise of materials scientists and engineers to characterize their properties and devise applications.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 4-Hydroxy-2,6-dimethoxybenzonitrile, and how can reaction yields be optimized?
- Methodology :
- Nucleophilic substitution : Utilize halogenated precursors (e.g., 2,6-dimethoxy-4-fluorobenzonitrile) with hydroxyl sources under basic conditions. Adjust reaction parameters (temperature, solvent polarity, and catalyst) to enhance yields. For example, elevated temperatures (80–100°C) in polar aprotic solvents like DMF improve substitution efficiency .
- Redox reactions : Optimize oxidation or reduction steps using agents like NaBH₄ or KMnO₄ in controlled pH environments. Monitor reaction progress via TLC or HPLC to minimize side products .
- Yield Optimization :
- Catalyst screening (e.g., phase-transfer catalysts for biphasic systems) can increase reaction rates. Literature reports yield variations from 69% to 89% based on reagent purity and stoichiometric ratios .
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) to separate polar byproducts.
- Recrystallization : Employ ethanol/water mixtures (7:3 v/v) for high-purity crystals. Pre-purify via activated charcoal to remove colored impurities .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts of methoxy (δ ~3.8–4.0 ppm) and hydroxyl protons (δ ~5.5 ppm, broad) with reference data. 2,6-substitution patterns show distinct splitting in aromatic protons .
- FT-IR : Confirm cyano (C≡N) stretching at ~2220–2240 cm⁻¹ and hydroxyl (O–H) at ~3200–3400 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?
- DFT Calculations :
- Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient sites. For example, the cyano group’s electron-withdrawing nature directs electrophilic attacks to the para-hydroxy position .
- Simulate reaction pathways (e.g., Fukui indices) to predict regioselectivity in substitution reactions .
Q. What strategies resolve contradictory data in biological activity studies of this compound derivatives?
- Data Analysis :
- Perform dose-response assays across multiple cell lines to distinguish compound-specific effects from assay artifacts.
- Use molecular docking to correlate substituent positions (e.g., methoxy vs. hydroxy groups) with target binding affinity .
Q. How can NMR spectral discrepancies arising from solvent or pH effects be addressed?
- Experimental Design :
- Acquire spectra in deuterated DMSO to stabilize hydroxyl protons via hydrogen bonding.
- Titrate with CD₃OD to observe pH-dependent shifts, confirming tautomeric equilibria .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Process Optimization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
